molecular formula C21H25NSi2 B14718123 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine CAS No. 14518-72-0

1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine

Cat. No.: B14718123
CAS No.: 14518-72-0
M. Wt: 347.6 g/mol
InChI Key: PTGRNNOQXPHBAV-UHFFFAOYSA-N
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Description

1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is an organosilicon compound that features a silicon-nitrogen bond. This compound is part of a broader class of silanes, which are silicon analogs of alkanes. The unique structure of this compound, with its phenyl and diphenyl groups, imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine typically involves the reaction of chlorosilanes with amines. One common method is the reaction of chlorodimethylphenylsilane with diphenylmethylamine under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon-nitrogen bond can be targeted in substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorosilanes or alkyl halides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with reduced functional groups.

    Substitution: Various substituted silanes depending on the reactants used.

Scientific Research Applications

1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen bond chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of silicon-based pharmaceuticals.

    Industry: Used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine involves its ability to form stable silicon-nitrogen bonds. These bonds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound can also participate in catalytic cycles, where it acts as a ligand or a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane: Another organosilicon compound with similar structural features but different reactivity and applications.

    1,1-Dimethyl-2,3,4,5-tetraphenylsilole: A silole compound with unique photophysical properties.

Uniqueness

1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine is unique due to its specific combination of phenyl and diphenyl groups, which impart distinct chemical properties. Its ability to form stable silicon-nitrogen bonds makes it valuable in various applications, from materials science to pharmaceuticals.

Properties

CAS No.

14518-72-0

Molecular Formula

C21H25NSi2

Molecular Weight

347.6 g/mol

IUPAC Name

[dimethyl-[[methyl(diphenyl)silyl]amino]silyl]benzene

InChI

InChI=1S/C21H25NSi2/c1-23(2,19-13-7-4-8-14-19)22-24(3,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3

InChI Key

PTGRNNOQXPHBAV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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